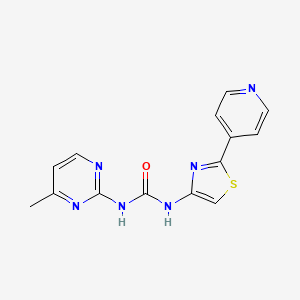![molecular formula C9H16FNO B13896364 [1-[[(3S)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol](/img/structure/B13896364.png)
[1-[[(3S)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[[(3S)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol: is a complex organic compound characterized by the presence of a fluorinated pyrrolidine ring attached to a cyclopropylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-[[(3S)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a fluorinated pyrrolidine derivative reacts with a cyclopropylmethanol precursor under controlled conditions. The reaction often requires the use of a strong base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF) to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in [1-[[(3S)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The fluorine atom in the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclopropyl ketones or aldehydes.
Reduction: Formation of cyclopropyl alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-[[(3S)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study the interactions of fluorinated pyrrolidine derivatives with biological macromolecules. Its fluorine atom can serve as a marker in various imaging techniques.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [1-[[(3S)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol involves its interaction with specific molecular targets. The fluorinated pyrrolidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The cyclopropylmethanol moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring.
Spiropyrans: Photochromic compounds that can switch between two isomers under light exposure.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide: A fungicide with a difluoromethyl group.
Uniqueness: [1-[[(3S)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol is unique due to its combination of a fluorinated pyrrolidine ring and a cyclopropylmethanol moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H16FNO |
|---|---|
Molecular Weight |
173.23 g/mol |
IUPAC Name |
[1-[[(3S)-3-fluoropyrrolidin-1-yl]methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C9H16FNO/c10-8-1-4-11(5-8)6-9(7-12)2-3-9/h8,12H,1-7H2/t8-/m0/s1 |
InChI Key |
QJQCVYXQIGSXLS-QMMMGPOBSA-N |
Isomeric SMILES |
C1CN(C[C@H]1F)CC2(CC2)CO |
Canonical SMILES |
C1CN(CC1F)CC2(CC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B13896282.png)
![4-Chloro-7-[(2,4-dimethoxyphenyl)methyl]-5,8-dihydropyrido[3,4-d]pyrimidin-6-one](/img/structure/B13896289.png)
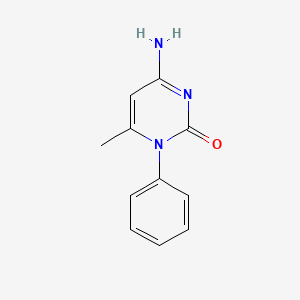
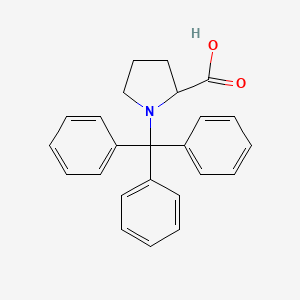
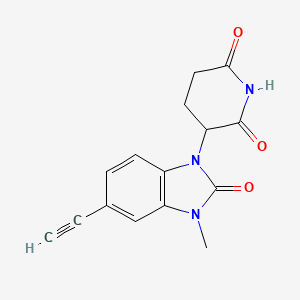

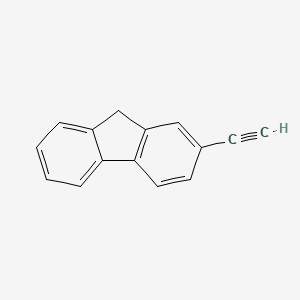
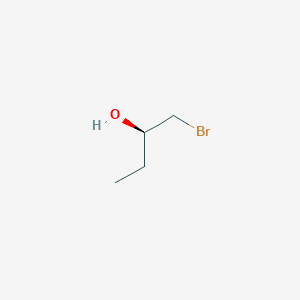
![(17-Ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B13896335.png)
![8-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol](/img/structure/B13896342.png)

![Methyl 5-chloro-6-fluoro-1-(2-trimethylsilylethoxymethyl)pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13896351.png)

